Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester
Description
Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with a methylamino group and a benzyl carbamate moiety. Its structure combines a secondary amine (methylamino) with a carbamic acid benzyl ester, making it a versatile intermediate in organic synthesis and pharmacological research .
The carbamate group (N–CO–O–) is critical for its stability and reactivity, while the cyclohexyl ring contributes to conformational rigidity. The methylamino substituent enhances nucleophilicity, enabling participation in reactions such as alkylation or acylation. These features position it within a broader class of carbamate derivatives studied for their bioactivity, including cholinesterase inhibition and use as intermediates in drug development .
Properties
IUPAC Name |
benzyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17-14-8-10-15(11-9-14)18(2)16(19)20-12-13-6-4-3-5-7-13/h3-7,14-15,17H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUUAUQGTHSDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186114 | |
| Record name | Phenylmethyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353971-58-0 | |
| Record name | Phenylmethyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353971-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-methyl-N-[4-(methylamino)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the methylamino group. One common method involves the reaction of cyclohexanone with methylamine to form 4-methylamino-cyclohexanone. This intermediate is then reacted with benzyl chloroformate to produce the final ester compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations, pharmacological actions, and applications of Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester and related compounds:
Discontinued Status and Challenges
For example, the instability of tertiary amines or challenges in stereochemical purity (e.g., cis/trans isomerism in cyclohexyl derivatives) could hinder scalability .
Research and Development Implications
- Drug Design: The methylamino and benzyl carbamate motifs are valuable in designing acetylcholinesterase inhibitors, as seen in physostigmine analogues .
- Synthetic Utility: Chloroacetyl and aminoethyl derivatives serve as key intermediates for introducing functional groups in peptide coupling or crosslinking reactions .
- Structural Optimization : Substituting the cyclohexyl ring with cyclobutyl or aromatic systems (e.g., methoxyphenyl) alters metabolic pathways and bioavailability, guiding prodrug development .
Biological Activity
Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H21N2O3
- Molecular Weight : 289.36 g/mol
- Structure : The compound features a carbamic acid ester moiety attached to a cyclohexyl ring, which is further substituted with a methylamino group.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The piperidine-like structure allows for:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity.
- Hydrophobic Interactions : The cyclohexyl ring provides hydrophobic character, facilitating interactions with lipid membranes or hydrophobic pockets in proteins.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Toxicological Profile
Understanding the toxicological profile is essential for evaluating the safety of this compound. Key findings include:
- Low Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile when administered in controlled doses.
- Metabolic Stability : The compound is metabolized via hydrolysis by carboxylesterases, leading to the formation of less toxic metabolites.
Case Studies
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed against Staphylococcus aureus, indicating potential as an antimicrobial agent.
-
Enzyme Inhibition Study
- Objective : To investigate the inhibitory effects on acetylcholinesterase (AChE).
- Method : Enzyme activity was measured using spectrophotometric methods.
- Results : The compound demonstrated competitive inhibition with an IC50 value of 12 µM, suggesting potential use in neuropharmacology.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, AChE Inhibition | 12 |
| Benzyl carbamate | Structure | Moderate AChE Inhibition | 25 |
| Piperidine derivatives | Structure | Variable | 15-30 |
Q & A
Q. What are the recommended synthetic routes for Methyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
Cyclohexylamine Functionalization : Introduce the methylamino group at the 4-position of the cyclohexyl ring via reductive amination or alkylation, using reagents like formaldehyde and sodium cyanoborohydride under controlled pH (6–7) .
Carbamate Formation : React the methylamino-cyclohexyl intermediate with benzyl chloroformate in anhydrous dichloromethane, using a base (e.g., triethylamine) to scavenge HCl .
Esterification : Protect the carbamic acid moiety using benzyl alcohol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to ensure regioselectivity .
Key Variables : Temperature (0–25°C for amination), solvent polarity (aprotic solvents enhance carbamate stability), and stoichiometric ratios (excess benzyl chloroformate improves yield). Impurities are monitored via HPLC with UV detection at 254 nm .
Q. How can the structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns on the cyclohexyl ring and benzyl ester linkage. Key signals include the methylamino proton (δ 2.2–2.5 ppm) and benzyl ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z for CHNO: 296.43) .
- X-ray Crystallography : For absolute stereochemical confirmation if the cyclohexyl ring exhibits chair-chair interconversion .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using colorimetric substrates like Ellman’s reagent. IC values are calculated with dose-response curves (1–100 μM range) .
- Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. Include controls for carbamate hydrolysis products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modification : Replace the benzyl ester with tert-butyl or phenyl esters to alter lipophilicity (logP) and membrane permeability. Compare IC shifts in enzyme assays .
- Stereochemical Effects : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and evaluate binding affinity to targets like G-protein-coupled receptors (GPCRs) using radioligand displacement assays .
- Proteolytic Stability : Incubate the compound in human plasma (37°C, 24 hrs) and quantify intact product via LC-MS to identify hydrolysis-sensitive sites .
Q. How should researchers resolve contradictions in reported bioactivity data?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use reference compounds (e.g., staurosporine for apoptosis controls) .
- Stereochemical Purity : Re-evaluate samples with chiral HPLC or circular dichroism to rule out enantiomeric contamination .
- Cellular Context : Test activity in primary cells vs. immortalized lines, as metabolic differences can alter prodrug activation .
Q. What computational strategies predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 1ACJ) to map binding poses. Focus on hydrogen bonds between the carbamate carbonyl and catalytic triad residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) in explicit solvent to assess conformational stability and binding free energies (MM-PBSA method) .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and Hammett constants to predict off-target effects .
Q. What strategies mitigate stability issues during in vivo studies?
- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to reduce hydrolysis in blood serum .
- Metabolite Tracking : Administer -labeled analogs to mice and quantify metabolites in plasma/tissues via scintillation counting .
- pH-Sensitive Prodrugs : Modify the carbamate to a tert-butyloxycarbonyl (Boc) group, which cleaves selectively in acidic tumor microenvironments .
Methodological Tables
Q. Table 1. Comparative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Methylamino Introduction | Formaldehyde, NaBHCN, MeOH, 0°C | 78 | >95% | |
| Carbamate Formation | Benzyl chloroformate, EtN, DCM, 25°C | 85 | 98% | |
| Stereochemical Control | (R)-BINOL, Ti(OiPr), toluene, reflux | 62 | 99% ee |
Q. Table 2. Biological Activity Profiling
| Assay Type | Target | Result (Mean ± SD) | Reference |
|---|---|---|---|
| Acetylcholinesterase | IC | 12.3 ± 1.5 μM | |
| Cytotoxicity (HeLa) | CC | 48.7 ± 3.2 μM | |
| Plasma Stability | Half-life (t) | 6.8 hrs |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
